![molecular formula C6H6N4 B1235681 5H-pyrrolo[3,2-d]pyrimidin-4-amine CAS No. 2227-98-7](/img/structure/B1235681.png)

5H-pyrrolo[3,2-d]pyrimidin-4-amine

Descripción general

Descripción

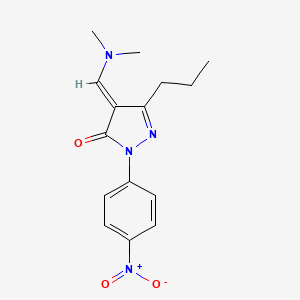

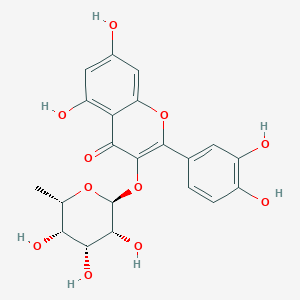

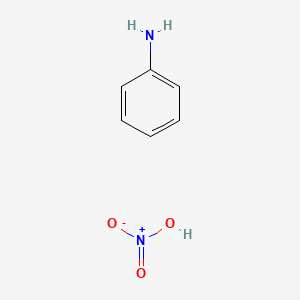

4-amino-5H-pirrolo[3,2-d]pirimidina: es un compuesto orgánico que pertenece a la clase de las pirrolopirimidinas. Este compuesto consiste en un anillo de pirrol fusionado a un anillo de pirimidina, formando una estructura aromática heterocíclica.

Mecanismo De Acción

El mecanismo de acción de la 4-amino-5H-pirrolo[3,2-d]pirimidina implica su interacción con objetivos moleculares específicos, como enzimas y receptores. Por ejemplo, puede inhibir la actividad de la adenina fosforribosiltransferasa, una enzima involucrada en el metabolismo de los nucleótidos . La capacidad del compuesto para unirse a estos objetivos y modular su actividad subyace a sus posibles efectos terapéuticos .

Análisis Bioquímico

Biochemical Properties

5H-pyrrolo[3,2-d]pyrimidin-4-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been identified to interact with adenine phosphoribosyltransferase, an enzyme involved in the salvage pathway of adenine nucleotide synthesis . This interaction is essential for the formation of adenosine monophosphate, which is energetically less costly than de novo synthesis. Additionally, this compound has shown potential in inhibiting receptor-interacting protein kinase 1, thereby protecting cells from necroptosis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and the downregulation of Bcl-2 activity . These effects highlight its potential as an anticancer agent by promoting programmed cell death in cancer cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It binds to adenine phosphoribosyltransferase, facilitating the formation of adenosine monophosphate . Additionally, it inhibits receptor-interacting protein kinase 1, which plays a role in necroptosis, a form of programmed cell death . These interactions underscore its potential therapeutic applications in cancer and other diseases involving cell death pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions and retains its biological activity over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of necroptosis and consistent induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit necroptosis and induce apoptosis without causing significant toxicity . At higher doses, it may exhibit toxic effects, including adverse impacts on normal cellular functions and potential organ damage . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as adenine phosphoribosyltransferase . This enzyme catalyzes the formation of adenosine monophosphate from adenine, playing a critical role in nucleotide metabolism. The compound’s involvement in these pathways can influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biological effects. The compound’s distribution is crucial for its therapeutic efficacy, as it ensures that it reaches the intended cellular compartments and tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function, as it allows the compound to interact with its target biomolecules within the appropriate cellular context. Understanding its subcellular distribution can provide insights into its mechanism of action and potential therapeutic applications.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 4-amino-5H-pirrolo[3,2-d]pirimidina normalmente implica la ciclación de precursores apropiados. Un método común incluye la reacción de 2-aminopirimidina con un aldehído o cetona adecuado en condiciones ácidas o básicas para formar el núcleo pirrolo[3,2-d]pirimidina . Otro enfoque implica el uso de formamidina y 2-ciano-4,4-dimetoxibutirato de etilo, seguido de ciclación y posterior conversión al compuesto deseado .

Métodos de producción industrial: La producción industrial de 4-amino-5H-pirrolo[3,2-d]pirimidina puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso normalmente incluye pasos como la extracción con solvente, la cristalización y la purificación para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones:

Oxidación: La 4-amino-5H-pirrolo[3,2-d]pirimidina puede sufrir reacciones de oxidación para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir el compuesto en formas reducidas con diferentes grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan comúnmente.

Sustitución: Se utilizan reactivos como los haluros de alquilo y los cloruros de acilo en reacciones de sustitución.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que las reacciones de sustitución pueden producir varias pirrolopirimidinas sustituidas .

Aplicaciones Científicas De Investigación

Química: La 4-amino-5H-pirrolo[3,2-d]pirimidina se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas. Su estructura única la hace valiosa en el desarrollo de nuevas entidades químicas .

Biología: En la investigación biológica, este compuesto se estudia por sus posibles interacciones con macromoléculas biológicas, como proteínas y ácidos nucleicos. Sirve como andamio para el diseño de inhibidores y moduladores de vías biológicas .

Medicina: El compuesto ha mostrado promesa en la química medicinal, particularmente en el desarrollo de inhibidores de quinasas y otros agentes terapéuticos. Su capacidad de interactuar con objetivos moleculares específicos la convierte en un candidato para el descubrimiento de fármacos .

Industria: En el sector industrial, la 4-amino-5H-pirrolo[3,2-d]pirimidina se utiliza en la producción de productos químicos y materiales especiales. Sus aplicaciones se extienden al desarrollo de nuevos materiales con propiedades únicas .

Comparación Con Compuestos Similares

Compuestos similares:

9-deazaadenina: Un compuesto con una estructura similar de pirrolopirimidina, utilizado en química medicinal.

4-aminopirrolo[2,3-d]pirimidina: Otro compuesto relacionado con aplicaciones en el descubrimiento de fármacos.

Singularidad: La 4-amino-5H-pirrolo[3,2-d]pirimidina es única debido a su patrón de sustitución específico y la presencia de un grupo amino en la posición 4. Esta característica estructural contribuye a su reactividad química y actividad biológica distintas, convirtiéndola en un compuesto valioso en diversas aplicaciones de investigación e industriales .

Propiedades

IUPAC Name |

5H-pyrrolo[3,2-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-6-5-4(1-2-8-5)9-3-10-6/h1-3,8H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVFQPBPZCRUDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1N=CN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415327 | |

| Record name | 5H-pyrrolo[3,2-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2227-98-7 | |

| Record name | 5H-pyrrolo[3,2-d]pyrimidin-4-amine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03506 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2227-98-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5H-pyrrolo[3,2-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes this specific pyrimidine derivative effective against poliovirus?

A1: While the exact mechanism of action of 7-(Benzenesulfonyl)-5-benzyl-N-(prop-2-en-1-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-amine against poliovirus type 3 (PV-3) is not fully elucidated in the provided research [], the study demonstrates its potent antiviral activity in vitro. The compound exhibited an EC50 value of 0.75 μM, indicating its effectiveness in inhibiting viral replication. Further research is needed to pinpoint the precise molecular targets and downstream effects responsible for its antiviral activity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B1235599.png)

![(1S,5R,13R,18R)-10-methoxy-4-methyl-12,16-dioxa-4-azahexacyclo[9.7.1.01,13.05,18.07,19.015,17]nonadeca-7(19),8,10-trien-14-one](/img/structure/B1235604.png)

![[(1R,3R,9R,10R,11R,14R,15S,17R,18S,19S,23Z,25S,27R,29R,31R,36S,37R,38S,41R,43R,49S)-37-acetyloxy-11-[(4R,5E)-7-chloro-4-hydroxy-2-methylideneocta-5,7-dienyl]-10,14,15,17,27,43-hexahydroxy-31-methoxy-18,36,38,43,49-pentamethyl-39-methylidene-7,35-dioxo-8,12,45,46,47,48,50-heptaoxaheptacyclo[39.3.1.11,5.19,13.115,19.125,29.129,33]pentacont-23-en-3-yl] acetate](/img/structure/B1235618.png)

![ethyl (E)-6-[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]-2,4-dioxo-hex-5-enoate](/img/structure/B1235620.png)